molecular formula C25H32N2O6 B11439675 3-(2-Methoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-(2-Methoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11439675
M. Wt: 456.5 g/mol
InChI Key: DKRLVVYTENGWHO-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, multiple methyl groups, and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of a quinoline derivative, a dimethylamino phenyl compound, and other reagents to form the desired product through a series of steps including alkylation, esterification, and cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different quinoline-based products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

3-(2-Methoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-Methoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects. For example, its interaction with microbial enzymes can inhibit their activity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethyl) 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate stands out due to its dual carboxylate groups and the presence of both methoxyethyl and dimethylamino phenyl groups

Properties

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

3-O-(2-methoxyethyl) 6-O-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C25H32N2O6/c1-14-13-18-22(23(28)19(14)24(29)32-6)21(16-7-9-17(10-8-16)27(3)4)20(15(2)26-18)25(30)33-12-11-31-5/h7-10,14,19,21,26H,11-13H2,1-6H3

InChI Key

DKRLVVYTENGWHO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OCCOC)C3=CC=C(C=C3)N(C)C)C(=O)C1C(=O)OC

Origin of Product

United States

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